

Application of 2-NP-AOZ as a Veterinary Drug Residue Marker

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Compound of Interest		
Compound Name:	2-NP-AOZ	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrofuran class of antibiotics, including furaltadone, has been broadly banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about their carcinogenic potential.[1] Following administration, furaltadone is rapidly metabolized, and its residues become covalently bound to tissue proteins, making the parent drug undetectable.[2] The persistent, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), serves as a crucial marker for the illegal use of furaltadone.[3][4]

For analytical purposes, AOZ is released from the tissue matrix through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (o-NBA) to form a stable, detectable derivative: 3-([2-nitrophenyl]methyleneamino]-2-oxazolidinone, commonly known as **2-NP-AOZ**.[3][4][5] The detection of **2-NP-AOZ** is therefore indicative of the prior use of furaltadone.

These application notes provide detailed protocols for the detection and quantification of **2-NP-AOZ** in various animal-derived matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), along with relevant quantitative data and workflow diagrams.

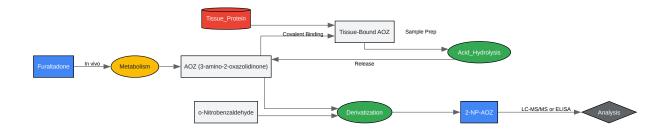
Regulatory Context



The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, including AOZ, at a concentration of 0.5 µg/kg in food of animal origin.[1][6][7] Food products containing nitrofuran metabolites at or above this level are considered non-compliant and are not permitted to enter the food chain.[1][6]

Metabolic Pathway and Analytical Strategy

The metabolic fate of furaltadone and the subsequent analytical strategy to detect its residue are outlined below. The parent drug is metabolized to AOZ, which binds to tissue proteins. To detect this, the protein-bound AOZ is released and derivatized to form **2-NP-AOZ** for analysis.



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Metabolic and Analytical Pathway of Furaltadone to 2-NP-AOZ.

Quantitative Data Summary

The performance of analytical methods for **2-NP-AOZ** is critical for ensuring compliance with regulatory limits. The following tables summarize key quantitative data from various studies.

Table 1: Regulatory Limits and Method Performance for **2-NP-AOZ** (as AOZ)



Parameter	Value	Jurisdiction/Metho d	Reference
Reference Point for Action (RPA)	0.5 μg/kg	European Union	[1][7]
Method Limit of Detection (LOD)	0.03 μg/kg	Apta-Chromogenic Assay	[8]
Method Limit of Detection (LOD)	0.003 μg/kg	UHPLC-MS/MS	[9]
Method Limit of Quantification (LOQ)	0.1 μg/kg and 0.05 μg/kg	LC-MS/MS	[6]
Method Limit of Quantification (LOQ)	0.5 μg/kg and 0.2 μg/kg	LC-MS/MS	[6]

Table 2: Recovery and Precision Data for AOZ Detection Methods

Matrix	Spiked Concentr ation (µg/kg)	Method	Recovery (%)	Intra- assay CV (%)	Inter- assay CV (%)	Referenc e
Catfish	0.1, 0.2, 0.5	ic-ELISA	86.2 - 118.5	4.3 - 9.4	4.3 - 9.4	[10]
Pork, Chicken, Fish, Shrimp, Liver	Not specified	Immunosor bent Assay	79.9 - 119.8	Not Reported	Not Reported	[10]
Aquatic Products	Not specified	UHPLC- MS/MS	94 - 112.9	< 12	Not Reported	[9]

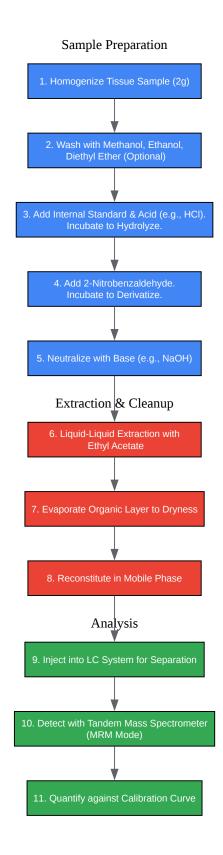
Experimental Protocols



Protocol 1: Determination of 2-NP-AOZ by LC-MS/MS

This protocol describes a confirmatory method for the quantification of AOZ in animal tissues. The workflow involves sample homogenization, protein precipitation, acid hydrolysis to release bound AOZ, derivatization to **2-NP-AOZ**, liquid-liquid extraction, and analysis by LC-MS/MS.





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Experimental Workflow for LC-MS/MS Analysis of **2-NP-AOZ**.



Methodology:

- Sample Homogenization: Weigh 2 g of homogenized tissue sample into a centrifuge tube.
- Washing (Optional but Recommended): To reduce matrix effects, wash the sample with organic solvents such as methanol, ethanol, and diethyl ether to remove unbound substances. Centrifuge and discard the supernatant after each wash.
- Acid Hydrolysis: Add an appropriate internal standard. Add 0.1 M hydrochloric acid to the sample. Incubate at an elevated temperature (e.g., 37°C overnight) to hydrolyze the protein and release the bound AOZ.
- Derivatization: Add 2-nitrobenzaldehyde (o-NBA) solution in a suitable solvent (e.g., DMSO).
 Incubate again to allow the derivatization of AOZ to 2-NP-AOZ.
- Neutralization and Extraction: Neutralize the sample with a base (e.g., sodium hydroxide). Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.[5]
- Evaporation and Reconstitution: Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.[11] Reconstitute the residue in a suitable volume of the initial mobile phase.[11]
- LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with formic acid) and acetonitrile or methanol.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte (2-NP-AOZ) and the internal standard for confirmation and quantification.
- Quantification: Prepare matrix-matched calibration standards and process them in the same manner as the samples. Construct a calibration curve and determine the concentration of 2-NP-AOZ in the sample.

Protocol 2: Screening of 2-NP-AOZ by ELISA

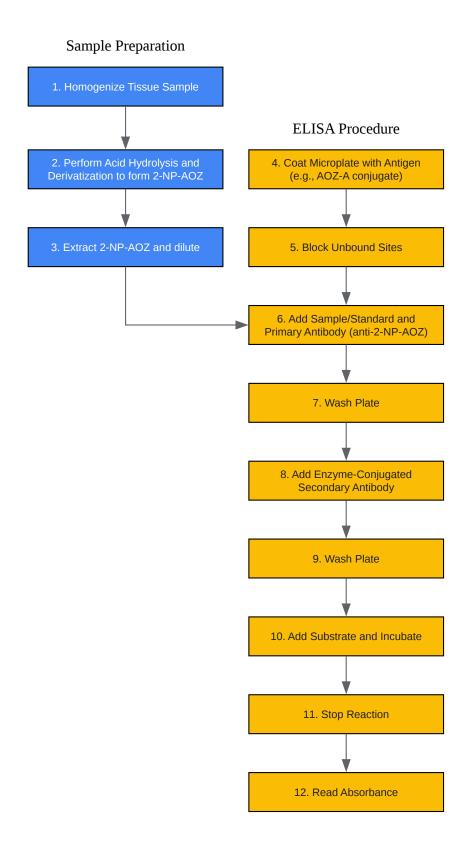






This protocol outlines a screening method using an indirect competitive ELISA (ic-ELISA) for the rapid detection of AOZ. This method is suitable for high-throughput screening of a large number of samples.





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Experimental Workflow for ELISA Screening of **2-NP-AOZ**.



Methodology:

- Sample Preparation: Prepare the sample as described in the LC-MS/MS protocol (steps 1-5)
 to obtain the 2-NP-AOZ extract. Dilute the final extract in an appropriate buffer for the ELISA
 assay.
- ELISA Plate Coating: Coat the wells of a microtiter plate with a coating antigen (e.g., a conjugate of AOZ and a protein). Incubate and then wash the plate.
- Blocking: Add a blocking solution (e.g., BSA or non-fat milk) to block any remaining non-specific binding sites on the plate. Incubate and wash.
- Competitive Reaction: Add the prepared sample extracts or standards to the wells, followed
 by the addition of a specific primary monoclonal antibody against 2-NP-AOZ.[10] Incubate to
 allow competition between the free 2-NP-AOZ in the sample/standard and the coated
 antigen for binding to the antibody.
- Secondary Antibody: After washing, add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate and wash thoroughly.
- Signal Development: Add a chromogenic substrate. The enzyme on the secondary antibody will catalyze a color change. The intensity of the color is inversely proportional to the amount of **2-NP-AOZ** in the sample.
- Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each sample and standard.
 Determine the concentration of AOZ in the samples by comparing their inhibition values to the standard curve. Samples that screen positive should be confirmed by a confirmatory method like LC-MS/MS.

Conclusion

The detection of **2-NP-AOZ** is a reliable method for monitoring the illegal use of the banned veterinary drug furaltadone. The provided LC-MS/MS protocol offers a robust and sensitive confirmatory method suitable for regulatory compliance, while the ELISA protocol serves as an



effective tool for high-throughput screening. Proper sample preparation, including acid hydrolysis and derivatization, is a critical step for both methodologies to ensure the accurate measurement of the tissue-bound AOZ metabolite. Researchers and analytical scientists should validate these methods in their respective laboratories and for the specific matrices of interest to ensure data quality and reliability.

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